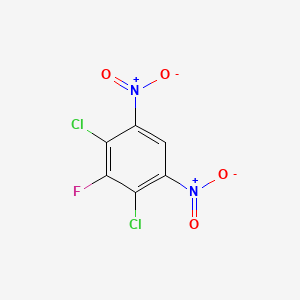
4-(Oxetan-3-yloxy)-benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of oxetane derivatives has been extensively studied. One method involves the ring opening reactions of epichlorohydrin with benzoic acids, which results in the formation of β-hydroxy esters . This method has been used to efficiently prepare oxetan-3-ol in good yield .Chemical Reactions Analysis
Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through the ring opening of epoxides with dimethyloxosulfonium methylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .Scientific Research Applications
4-(Oxetan-3-yloxy)-benzaldehyde has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a fluorescent dye. It has also been used to study the structure and function of proteins, as well as to measure the activity of enzymes. Additionally, this compound has been used to study the mechanisms of drug action, as well as for the development of new drugs.
Mechanism of Action
4-(Oxetan-3-yloxy)-benzaldehyde is an aromatic aldehyde that can interact with proteins and enzymes in the body. It can bind to and modify the structure of proteins, which can alter their function. Additionally, this compound can interact with enzymes, either inhibiting or activating them, depending on the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory processes. Additionally, this compound has been shown to inhibit the growth of certain tumor cells, as well as to reduce the levels of certain hormones, such as cortisol, in the body.
Advantages and Limitations for Lab Experiments
4-(Oxetan-3-yloxy)-benzaldehyde is a versatile molecule that has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, this compound is not water soluble and can be difficult to work with in aqueous solutions.
Future Directions
The potential future directions for 4-(Oxetan-3-yloxy)-benzaldehyde are numerous. It could be used to develop new drugs that target specific enzymes or proteins. Additionally, it could be used to study the mechanisms of drug action and the structure and function of proteins. Additionally, this compound could be used to develop new fluorescent probes and dyes for use in scientific research. Finally, this compound could be used to study the biochemical and physiological effects of drugs on the body.
Safety and Hazards
Properties
IUPAC Name |
4-(oxetan-3-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHYLUWWYESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


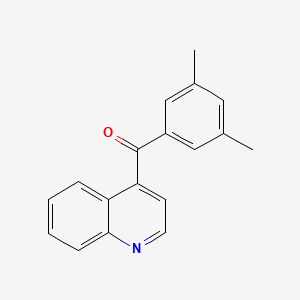
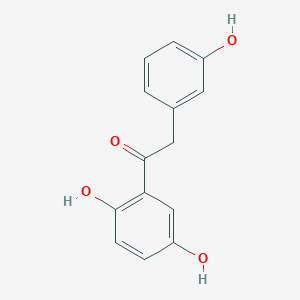
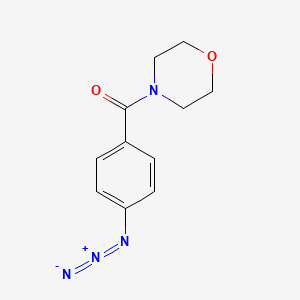
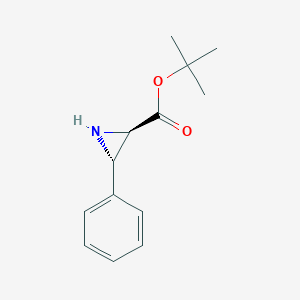
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)


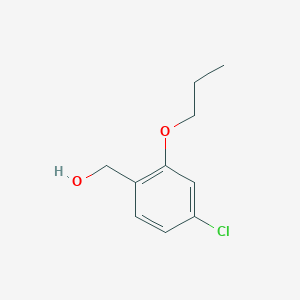
![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
